molecular formula C152H257N43O44S2 B158304 Dermaseptin CAS No. 136033-70-0

Dermaseptin

Cat. No.: B158304
CAS No.: 136033-70-0
M. Wt: 3455.1 g/mol
InChI Key: YFHLIDBAPTWLGU-CTKMSOPVSA-N
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Mechanism of Action

Target of Action

Dermaseptin, also known as this compound S, is a group of α-helical shaped polycationic peptides isolated from Hylid frogs . It exhibits antimicrobial effects against bacteria, parasites, protozoa, and viruses in vitro . In addition to its antimicrobial properties, this compound shows activity against several human cancer types , making it a potential anticancer peptide as well .

Mode of Action

This compound’s mode of action is primarily through direct interactions with the lipid membrane surrounding the target cells, causing its permeabilization and cell lysis . It accumulates rapidly at the cytoplasmic membranes and enters the cytoplasm and the nucleus . In sensitive human tumor cells, this compound is found packed in vesicles at the cell membrane .

Biochemical Pathways

This compound’s anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway . This pathway plays a crucial role in programmed cell death, and its modulation can significantly impact the growth and survival of cancer cells .

Pharmacokinetics

It’s known that this compound is part of the skin secretions of several hylid frogs . More research is needed to fully understand this compound’s ADME properties and their impact on bioavailability.

Result of Action

This compound exhibits a broad-spectrum of anticancer activities against several cancer cell lines . It has been shown to inhibit the growth of prostatic adenocarcinomas and some pancreatic cancer cell lines . Furthermore, it has been observed to cause significant morphological changes on the surface of treated bacteria .

Action Environment

It’s worth noting that this compound is derived from the skin secretions of hylid frogs, suggesting that it may be adapted to function effectively in diverse and challenging environments .

Future Directions

Future research should focus on further clarification of the mechanisms of action, the effectiveness of Dermaseptins against several cancer cell lines, and their applicability in humans .

Biochemical Analysis

Biochemical Properties

Dermaseptin interacts with various biomolecules due to its polycationic nature . The sequence of this compound varies greatly, but due to the presence of lysine residues, all are cationic and most have the potential to form amphipathic helices in water or when integrated with the lipid bilayer of the bacterial membrane .

Cellular Effects

This compound has been found to be broadly effective against Gram-negative bacteria with low haemolytic activity in vitro . It also shows activity against several human cancer types . For example, this compound B2 shows a dose-dependent growth inhibition of prostatic adenocarcinomas .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Both this compound and its synthetic analogue named peptide 14V5K employ a membrane-targeting mechanism to kill Escherichia coli . The most important results show that their oncolytic mechanisms include induction of necrosis via cell membrane lysis, initiation of apoptosis via mitochondrial membrane rupture, and non-membranolytic modes of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Detailed studies on threshold effects and toxic or adverse effects at high doses are yet to be conducted .

Metabolic Pathways

This compound B2’s potential for anticancer and anti-proliferative effect is linked to the regulation of the BAX/BBC3/AKT pathway . This pathway significantly promotes cell proliferation, inhibits autophagy, and enhances cellular metabolism in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dermaseptins can be synthesized chemically using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: Industrial production of dermaseptins involves recombinant DNA technology. The genes encoding dermaseptins are cloned into suitable expression vectors and introduced into host cells, such as Escherichia coli or yeast. The expressed peptides are then purified using chromatographic techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC) .

Chemical Reactions Analysis

Types of Reactions: Dermaseptins primarily undergo interactions with microbial membranes, leading to membrane disruption. They do not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, their activity is based on their ability to form pores in microbial membranes, leading to cell lysis .

Common Reagents and Conditions: The primary reagents involved in the synthesis of dermaseptins are amino acids, coupling agents like DIC and HOBt, and deprotection agents like TFA. The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .

Major Products: The major products of dermaseptin interactions are disrupted microbial cells. The peptides form pores in the microbial membranes, leading to leakage of cellular contents and eventual cell death .

Comparison with Similar Compounds

Dermaseptins are unique due to their broad-spectrum antimicrobial activity and low cytotoxicity to mammalian cells. Similar compounds include:

Dermaseptins are distinguished by their higher potency and broader spectrum of activity compared to these similar compounds .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHLIDBAPTWLGU-CTKMSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C152H257N43O44S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3455.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136212-91-4
Record name Dermaseptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136212914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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